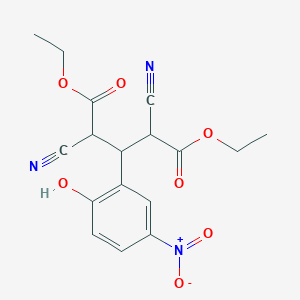
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is a complex organic compound with the molecular formula C17H17N3O7 and a molecular weight of 375.33278 . This compound is known for its unique structural features, which include cyano groups, a hydroxy group, and a nitro group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
科学研究应用
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and nitro groups, play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-methylphenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-chlorophenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-bromophenyl}pentanedioate
Uniqueness
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
分子式 |
C17H17N3O7 |
|---|---|
分子量 |
375.3g/mol |
IUPAC 名称 |
diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C17H17N3O7/c1-3-26-16(22)12(8-18)15(13(9-19)17(23)27-4-2)11-7-10(20(24)25)5-6-14(11)21/h5-7,12-13,15,21H,3-4H2,1-2H3 |
InChI 键 |
XWFQUQOVBHAUKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















